2,3-Dibromo-2-(4-bromophenyl)propionic acid
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Overview
Description
2,3-Dibromo-2-(4-bromophenyl)propionic acid is a brominated organic compound with the molecular formula C9H7Br3O2 and a molecular weight of 386.86 g/mol . This compound is characterized by the presence of three bromine atoms and a carboxylic acid group attached to a phenyl ring. It is primarily used in research settings and is known for its applications in various chemical reactions and synthesis processes.
Mechanism of Action
Target of Action
It is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It is known that the compound can undergo reduction reactions , which may influence its interaction with its targets.
Pharmacokinetics
The compound is soluble in DMSO , which may influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-Dibromo-2-(4-bromophenyl)propionic acid. For instance, the compound is stable at -20°C and has a melting point of 193-195°C . These factors could potentially affect how the compound interacts with its targets and its overall effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dibromo-2-(4-bromophenyl)propionic acid typically involves the bromination of 2-(4-bromophenyl)propionic acid. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may involve continuous flow reactors to manage the exothermic nature of the bromination reaction and to ensure consistent product quality .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form 2-(4-bromophenyl)propionic acid by using reducing agents such as zinc and hydrochloric acid.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Zinc dust and hydrochloric acid under reflux conditions.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products:
Substitution: Products depend on the nucleophile used, such as hydroxyl derivatives or amines.
Reduction: 2-(4-Bromophenyl)propionic acid.
Oxidation: Various oxidized carboxylic acids.
Scientific Research Applications
2,3-Dibromo-2-(4-bromophenyl)propionic acid is used extensively in scientific research, particularly in the fields of organic chemistry and materials science. Its applications include:
Synthesis of Complex Molecules: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Proteomics Research: Utilized in the study of protein interactions and modifications.
Material Science: Employed in the development of new materials with specific properties, such as polymers and resins.
Comparison with Similar Compounds
2,3-Dibromopropionic acid: Similar in structure but lacks the phenyl ring.
2,3-Dibromo-3-(3,4-dimethoxyphenyl)propionic acid: Contains additional methoxy groups on the phenyl ring.
Ethyl 2,3-dibromopropionate: An ester derivative used in different synthetic applications
Uniqueness: 2,3-Dibromo-2-(4-bromophenyl)propionic acid is unique due to the presence of multiple bromine atoms and a phenyl ring, which confer specific reactivity and properties that are valuable in synthetic chemistry and material science .
Properties
IUPAC Name |
2,3-dibromo-3-(4-bromophenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br3O2/c10-6-3-1-5(2-4-6)7(11)8(12)9(13)14/h1-4,7-8H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCBYPXRLBSCLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(=O)O)Br)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454848 |
Source
|
Record name | 2,3-DIBROMO-2-(4-BROMOPHENYL)PROPIONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60454848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.86 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112595-55-8 |
Source
|
Record name | 2,3-DIBROMO-2-(4-BROMOPHENYL)PROPIONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60454848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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